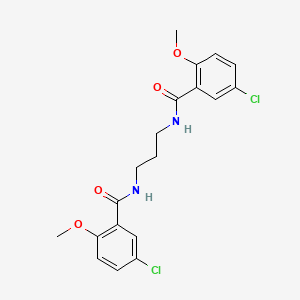
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide, also known as URB597, is a compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which has been shown to have a range of therapeutic effects.
Mechanism of Action
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide increases the levels of endocannabinoids in the body, which has been shown to have a range of therapeutic effects. Endocannabinoids are naturally occurring compounds in the body that are similar in structure to the active ingredient in marijuana. They play a role in regulating a range of physiological processes, including pain, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide can reduce pain and inflammation, improve mood, and reduce anxiety and depression. 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has also been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide is that it is a selective inhibitor of FAAH, meaning that it does not have the same psychoactive effects as marijuana. This makes it a useful tool for studying the effects of endocannabinoids without the confounding effects of marijuana. One limitation of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects are not long-lasting. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have some off-target effects, which may complicate its use in research.
Future Directions
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide as a treatment for pain and inflammation. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide can reduce pain and inflammation in animal models, and further research is needed to determine its potential as a treatment for humans. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has shown promise as a treatment for addiction, and further research is needed to determine its efficacy in humans. Finally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the safety and efficacy of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide in humans for these and other potential therapeutic applications.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include pain management, anxiety and depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-5-21-12-6-9-17-14(19)13-7-10-18(11-8-13)15(20)16(2,3)4/h13H,5-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCGPBAQROOEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4750673.png)
![3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)


![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B4750708.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)
![2-allyl-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4750716.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4750729.png)
![N-(3-acetylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4750738.png)
![ethyl 4-methyl-3-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B4750741.png)
![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)
![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)